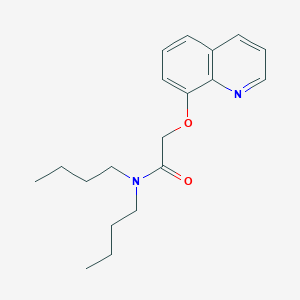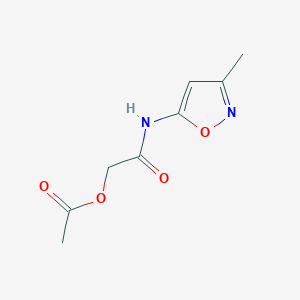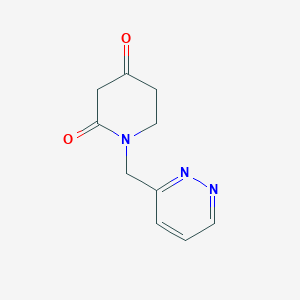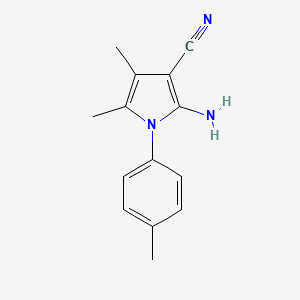
N,N-Dibutyl-2-(quinolin-8-yloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibutyl-2-(quinolin-8-yloxy)acetamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in various fields such as medicine, chemistry, and industry. This compound is characterized by the presence of a quinoline moiety attached to an acetamide group, which is further substituted with dibutyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-2-(quinolin-8-yloxy)acetamide typically involves the reaction of quinoline-8-ol with dibutylamine and chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutyl-2-(quinolin-8-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted acetamide derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Dibutyl-2-(quinolin-8-yloxy)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-Dibutyl-2-(quinolin-8-yloxy)acetamide involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in DNA replication and repair, further contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(Quinolin-8-yloxy)-ethyl)-acetamide
- N-(2,6-Dimethylphenyl)-2-(quinolin-8-yloxy)acetamide
- N-Diphenyl-2-(quinolin-8-yloxy)acetamide
Uniqueness
N,N-Dibutyl-2-(quinolin-8-yloxy)acetamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of dibutyl groups enhances its lipophilicity, potentially improving its cellular uptake and bioavailability compared to other similar compounds .
Properties
CAS No. |
88350-37-2 |
|---|---|
Molecular Formula |
C19H26N2O2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N,N-dibutyl-2-quinolin-8-yloxyacetamide |
InChI |
InChI=1S/C19H26N2O2/c1-3-5-13-21(14-6-4-2)18(22)15-23-17-11-7-9-16-10-8-12-20-19(16)17/h7-12H,3-6,13-15H2,1-2H3 |
InChI Key |
MMIIMTIGTWJQBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)COC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-Dimethyl-2-[(6-methyl-2-phenylpyrimidin-4-yl)oxy]ethan-1-amine](/img/structure/B12895679.png)

![4-(2,4-Dichloro-5-methoxyanilino)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinoline-3-carbonitrile](/img/structure/B12895692.png)
![Benzamide, N-[[(3-methyl-5-isoxazolyl)amino]thioxomethyl]-](/img/structure/B12895700.png)

![Imidazo[1,2-b][1,2,4]triazolo[4,3-d][1,2,4]triazine](/img/structure/B12895707.png)


![Ethanone, 1-[5-methyl-1-(4-nitrophenyl)-3-propyl-1H-pyrazol-4-yl]-](/img/structure/B12895716.png)

![Furo[3,2-g][1,2]benzoxazole](/img/structure/B12895729.png)

![2-(2-Ethylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12895749.png)
